

Quantum Mechanical Calculations of (+)- α -Terpineol: An In-depth Technical Guide

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Compound of Interest

Compound Name: (+)- α -Terpineol

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Abstract

This technical whitepaper provides a comprehensive overview of the theoretical framework and practical application of quantum mechanical calculations for the analysis of (+)- α -Terpineol, a naturally occurring monoterpene alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals. It details recommended computational methodologies, including conformational analysis, vibrational spectroscopy, and the calculation of electronic properties using Density Functional Theory (DFT). Furthermore, it contextualizes the computational data by summarizing the known biological activities of α -Terpineol, including its interactions with key signaling pathways, and presents experimental spectroscopic data for comparative purposes. All quantitative data is summarized in structured tables, and logical workflows and signaling pathways are visualized using the DOT language.

Introduction

(+)- α -Terpineol is a chiral monoterpene alcohol found in the essential oils of various plants, including pine and lilac.[1][2] Its pleasant aroma has led to its widespread use in perfumes, cosmetics, and as a flavoring agent.[3] Beyond its aromatic properties, α -Terpineol has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5] Understanding the molecular properties of (+)- α -Terpineol at a quantum mechanical level is crucial for elucidating its mechanism of action, predicting its interactions with biological targets, and guiding the development of new therapeutic agents.

This guide outlines the computational protocols for a thorough quantum mechanical investigation of (+)- α -Terpineol. It covers the essential steps from conformational analysis to the calculation of spectroscopic and electronic properties, providing a roadmap for researchers in the field.

Computational Methodology

The recommended approach for the quantum mechanical calculation of (+)- α -Terpineol is based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Conformational Analysis

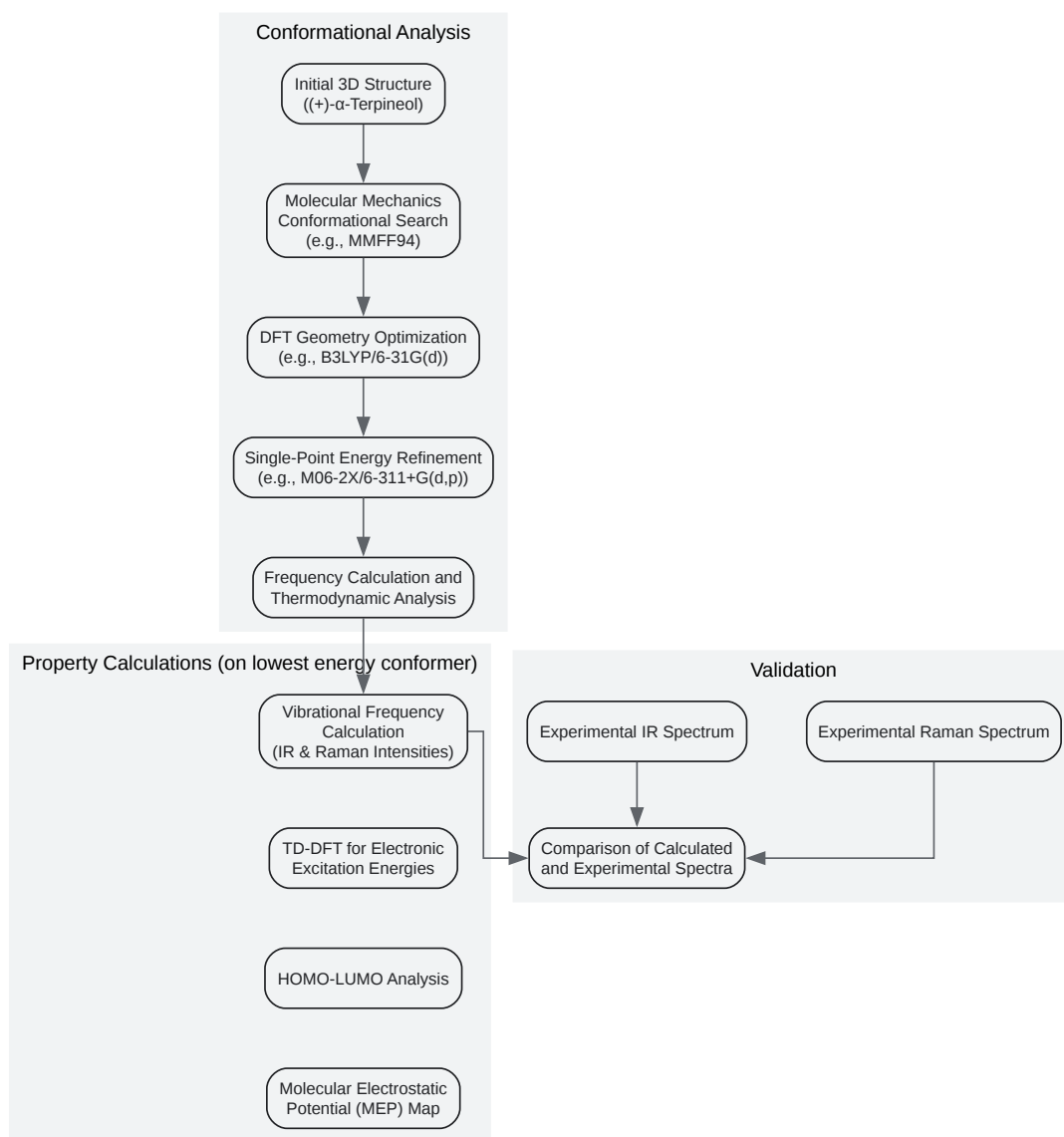
Due to the flexibility of the cyclohexene ring and the rotatable hydroxyl and isopropyl groups, (+)- α -Terpineol can exist in multiple conformations. A thorough conformational analysis is the foundational step for any subsequent calculation.

Experimental Protocol: Conformational Search

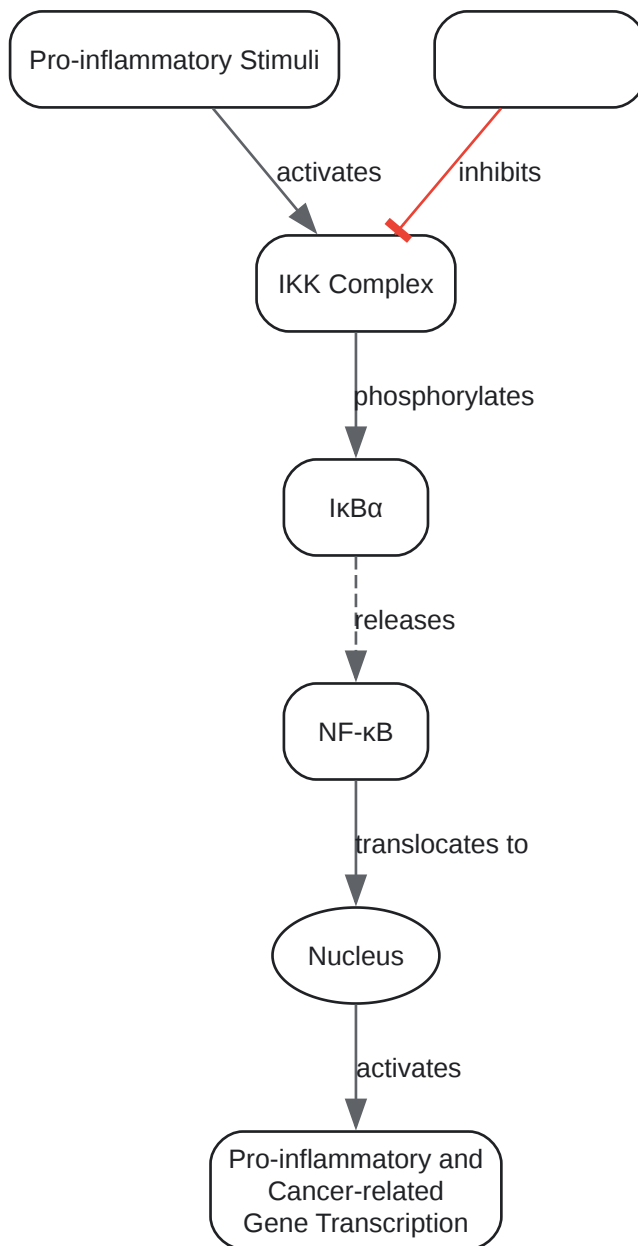
- **Initial Structure Generation:** The 3D structure of (+)- α -Terpineol can be obtained from chemical databases such as PubChem (CID 17100).^[6]
- **Molecular Mechanics (MM) Search:** A preliminary conformational search should be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify low-energy conformers.
- **Quantum Mechanical Optimization:** The unique conformers identified from the MM search should then be subjected to geometry optimization at a DFT level of theory. A suitable and widely used combination for organic molecules is the B3LYP functional with a 6-31G(d) basis set.^[7]
- **Energy Refinement:** To obtain more accurate relative energies, single-point energy calculations should be performed on the optimized geometries using a larger basis set and a functional that accounts for dispersion forces, such as B3LYP-D3 or M06-2X with a 6-311+G(d,p) basis set.^{[7][8]}

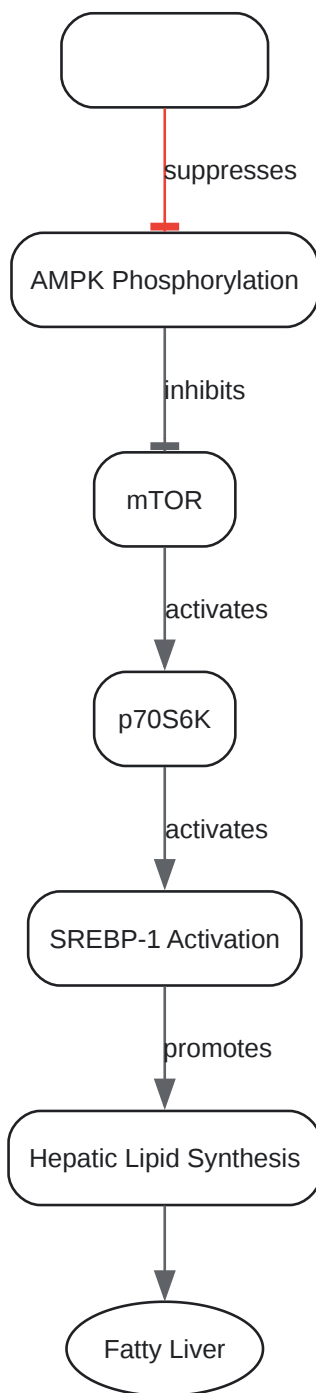
- Frequency Calculations: Vibrational frequency calculations should be performed for all optimized conformers at the same level of theory as the optimization to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

The following diagram illustrates the recommended workflow for the conformational analysis of (+)- α -Terpineol.

Computational Workflow for (+)- α -Terpineol Analysis

α -Terpineol Inhibition of the NF- κ B Pathway



α -Terpineol's Effect on the AMPK/mTOR/SREBP-1 Pathway

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